- Unexpectedly Easy Noncatalytic Allyl Group Transfer from Allyl Sulfides to Secondary Phosphine SulfidesRussian Journal of Organic Chemistry, 2023, 59(3), 371-375,
Cas no 592-88-1 (diallyl sulfide)
Diallyl sulfide is a chemical substance with the molecular formula c6h10s. it is a colorless or light yellow liquid with the smell of garlic. It can be miscible with ethanol \ ether \ chloroform and carbon tetrachloride, and is almost insoluble in water. It can be used in organic synthesis \ solvents, and can also be used as seasoning \ meat \ beverage \ candy flavor formula< Br>
diallyl sulfide structure
diallyl sulfide
diallyl sulfide Properties
Names and Identifiers
-
- diallyl sulfide
- 1-Propene, 3,3'-thiobis-
- Allyl sulfide
- ALLYL SULFIDE(AS) PrintBack
- DIALLYL SULFIDE FEMA NO.2042
- 3,3'-Thiobis-1-propene
- 3-prop-2-enylsulfanylprop-1-ene
- 3,3′-Thiobis-1-propene
- NSC 20947
- (CH2=CHCH2)2S
- 1-propene,3,3’-thiobis-
- 3-(Allylsulfanyl)-1-propene
- 3,3’-thiobis-1-propen
- 3,3’-thiobis-1-Propene
- Bis(2-propenyl) sulfide
- 3-(2-Propenylthio)propan-1-ene
- Diallyl sulfide
- FEMA 2042
- Diallylsulfide
- Dially monosulfide
- Allyl sulphide
- Diallyl monosulfide
- 4-Thia-1,6-heptadiene
- 3,3'-Thiobis-1-propene, 9CI
- Di-2-propenyl sulfide
- Thioallyl ether
- Diallyl sulphide
- Diallyl thioether
- Allyl monosulfide
- Allyl sulfide,99%
- +Expand
-
- MFCD00008658
- UBJVUCKUDDKUJF-UHFFFAOYSA-N
- InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
- C=CCSCC=C
- 1736016
Computed Properties
- 114.05000
- 0
- 0
- 4
- 114.050321
- 7
- 49.2
- 0
- 0
- 0
- 0
- 0
- 1
- 2.2
- nothing
- 0
- 25.3
Experimental Properties
- 2.09160
- 25.30000
- 297
- n20/D 1.490(lit.)
- Soluble in alcohol, chloroform, ether, and carbon tetrachloride. Insoluble in water.
- 138°C
- −83 °C (lit.)
- 7 mmHg ( 20 °C)
- Fahrenheit: 114.8 ° f
Celsius: 46 ° c - 2042
- Colorless or light yellow liquid with garlic smell
- It is miscible with ethanol \ ether \ chloroform and carbon tetrachloride, and almost insoluble in water
- 0.887 g/mL at 25 °C(lit.)
diallyl sulfide Security Information
- GHS02 GHS07
- BC4900000
- 2
- 3
- S26-S36-S37/39-S23-S16
- III
- III
- R10; R36/37/38
- 3
- Xi
- UN 1993 3/PG 3
- H226,H315,H319,H335
- P261,P305+P351+P338
- warning
- 2-8°C
- III
- 10-36/37/38
- Warning
- Yes
- 1.1%(V)
- 3
diallyl sulfide Customs Data
- 2930909090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
diallyl sulfide Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1R:NaHSO3, C:I2, S:CHCl3, 3 h, 50°C
Reference
- Efficient reduction of sulfoxides with NaHSO3 catalyzed by I2Tetrahedron Letters, 2015, 56(47), 6610-6613,
Synthetic Circuit 5
Reaction Conditions
1.1R:NaI, R:H2SO4 (silica-bond), S:HOCH2CH2OH polymer, 1 h, rt
1.2R:NaOH, S:H2O, rt, neutralized
1.2R:NaOH, S:H2O, rt, neutralized
Reference
- NaI/silica sulfuric acid as an efficient reducing system for deoxygenation of sulfoxides in poly ethylene glycol (PEG-200)Journal of Sulfur Chemistry, 2013, 34(3), 259-263,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1R:SCl2, S:Me(CH2)4Me, -45 - -40°C; 2.5 h, -45 - -40°C; -40°C → 20°C
2.1R:t-BuOK, S:MeOH, 7 h, rt
2.1R:t-BuOK, S:MeOH, 7 h, rt
Reference
- Regioselective reactions of sulfur, selenium and tellurium chlorides with allyl trimethyl silaneJournal of Organometallic Chemistry, 2011, 696(10), 1964-1968,
Synthetic Circuit 8
Reaction Conditions
1.1R:SCl2, S:Me(CH2)4Me, 25 min, -20°C; 3 h, -20°C → rt; overnight, rt
2.1R:DBU, S:Et2O, 6 h, rt
2.1R:DBU, S:Et2O, 6 h, rt
Reference
- Regioselective addition of sulfur dichloride and selenium tetrachloride to diallyldimethylsilane as the method of preparation of eight-membered heterocycles containing silicon and chalcogensRussian Journal of Organic Chemistry, 2010, 46(11), 1675-1677,
Synthetic Circuit 9
Reaction Conditions
1.1R:R:KI, 1-5 min, 25°C
Reference
- TAPC-Promoted Oxidation of Sulfides and Deoxygenation of SulfoxidesJournal of Organic Chemistry, 2010, 75(18), 6208-6213,
Synthetic Circuit 10
Reaction Conditions
1.1R:O(SO2CF3)2, R:KI, S:MeCN, 5 min, rt
1.2R:NaHCO3, S:H2O, rt
1.2R:NaHCO3, S:H2O, rt
Reference
- Mild and efficient deoxygenation of sulfoxides to sulfides with triflic anhydride/potassium iodide reagent systemSynthesis, 2008, (16), 2543-2546,
Synthetic Circuit 11
Reaction Conditions
1.1R:Na2S, R:S
Reference
- Process for producing of synthetic alliaceous ethereal oilHung. Pat. Appl., From Hung. Pat. Appl., 9802619, 28 Jun 2000, 9802619, 28 Jun 2000,
Synthetic Circuit 12
Reaction Conditions
1.1C:PCl3 (silica gel supported), C:I2, S:MeCN, reflux; 15 min, reflux
1.2R:Na2S2O3, reflux
1.2R:Na2S2O3, reflux
Reference
- Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagentSynlett, 2005, (9), 1447-1449,
Synthetic Circuit 13
Reaction Conditions
1.1R:Na2S, C:15178-76-4, S:H2O, S:Me(CH2)4Me, 20 min, 35°C
Reference
- Synthesis of thioether using dimethyloctyl(3-sulfopropyl)ammonium betaine and di-active site quaternary ammonium salt as new phase-transfer catalystsReaction Kinetics and Catalysis Letters, 2004, 82(1), 81-87,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1R:Bu4N+ •Br-
1.2R:NaOH, S:H2O
1.2R:NaOH, S:H2O
Reference
- Reactions of 2-allylthiobenzimidazole, -oxazole, -thiazole, and the isomeric thiones with dichlorocarbeneChemistry of Heterocyclic Compounds (New York(Translation of Khimiya Geterotsiklicheskikh Soedinenii, 2000, 36(2), 201-206,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1S:DMSO
Reference
- Novel reaction of diallyl chalcogenides with thiolsZhurnal Obshchei Khimii, 1995, 65(8), 1374-7,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1R:H2S, S:DMSO
Reference
- Selenium exchange with sulfur in diallyl selenide in a hydrogen sulfide-DMSO systemZhurnal Organicheskoi Khimii, 1991, 27(4), 878,
Synthetic Circuit 21
Reaction Conditions
1.1C:KOH, C:Hydroquinone, S:DMSO
Reference
- Reaction of diallyl disulfide with acetylene in potassium hydroxide-DMSO superoxide mediaZhurnal Organicheskoi Khimii, 1989, 25(2), 270-4,
Synthetic Circuit 22
Synthetic Circuit 23
Reaction Conditions
1.1
Reference
- Lipoxygenase inhibitors from the essential oil of garlic. Markovnikov addition of the allyldithio radical to olefinsJournal of the American Chemical Society, 1988, 110(23), 7813-27,
Synthetic Circuit 24
Synthetic Circuit 25
Synthetic Circuit 26
Reaction Conditions
1.1
Reference
- Synthesis of organosulfur compounds via silicon-containing reagentsZhurnal Obshchei Khimii, 1986, 56(7), 1547-58,
Synthetic Circuit 27
Synthetic Circuit 28
Synthetic Circuit 29
Synthetic Circuit 30
diallyl sulfide Raw materials
- Diallyldimethylsilane
- DIALLYLSELENIDE
- 1-Propene,3,3'-sulfinylbis-
- Diallyl disulfide
- Benzothiazole,2-(2-propen-1-ylthio)-
- Tetramethylthiourea
- Bis(trimethylsilyl) Sulfide
- Glycerol
- Dimethyl(methylthio)sulfoniumTetrafluoroborate
- 1-Phenylethyl mercaptan
- Carbamodithioic acid, diethyl-, 2-propenyl ester
- Allyltrimethylsilane
diallyl sulfide Preparation Products
- Allyl methyl sulfide (10152-76-8)
- 1-Propene, 1-(ethenylthio)- (105278-48-6)
- 2H-Thiopyran, 3,4-dihydro-2-[(2-propenyldithio)methyl]- (116664-19-8)
- Pentasulfide,di-2-propenyl (118686-45-6)
- 1-Propene, 1-(ethenylthio)-3-(1-propenylthio)-, (E,Z)- (9CI) (123351-73-5)
- 1-Propene, 1,1'-[1,2-ethenediylbis(thio)]bis-, (E,Z,Z)- (9CI) (123351-74-6)
- Iodotrimethylsilane (16029-98-4)
- Diallyl trisulfide (2050-87-5)
- Diallyl disulfide (2179-57-9)
- Diallyl Tetrasulfide (2444-49-7)
- 2-[(1,1-Dichloro-3-buten-1-yl)thio]benzothiazole (302915-15-7)
- 1-Propene, 1,1'-thiobis-, (1E,1'E)- (33922-80-4)
- Methyl allyl trisulfide (34135-85-8)
- Dimethyl trisulphide (3658-80-8)
- 2,2''-bi-1,3-benzothiazole (4271-09-4)
- 3-vinyl-4H-1,2-dithiin (62488-53-3)
- 4H-1,3-Dithiin,2-ethenyl- (80028-57-5)
- Benzothiazole (95-16-9)
diallyl sulfide Related Literature
-
Kyler B. Sayer,Veronica L. Miller,Zackry Merrill,Anthony E. Davis,Courtney L. Jenkins Polym. Chem. 2023 14 3091
-
2. Aqueous hemin catalyzed sulfonium ylide formation and subsequent [2,3]-sigmatropic rearrangementsXiaofei Xu,Chang Li,Zhihao Tao,Yuanjiang Pan Green Chem. 2017 19 1245
-
Grant A. Edwards,Phillip A. Culp,Justin M. Chalker Chem. Commun. 2015 51 515
-
Phoebe Zapanta Trio,Sixiang You,Xi He,Jianhua He,Kozue Sakao,De-Xing Hou Food Funct. 2014 5 833
-
Zhongying Wu,Pin Cheng,Weiguang Zhao,Jianglin Fang,Tianchi Xu,Dongzhong Chen New J. Chem. 2020 44 10902
-
Manash Protim Gogoi,Rajeshwer Vanjari,B. Prabagar,Shengwen Yang,Shubham Dutta,Rajendra K. Mallick,Vincent Gandon,Akhila K. Sahoo Chem. Commun. 2021 57 7521
-
Guozhe Guo,Yong Yuan,Shuocheng Wan,Xuehui Cao,Yali Sun,Congde Huo Org. Chem. Front. 2021 8 2990
-
Adriano Parodi,Simone Battaglioli,Yang Liu,Magda Monari,Marta Marín-Luna,Carlos Silva-López,Marco Bandini Chem. Commun. 2019 55 9669
-
Yan-Yan Guan,Xiao-Xue Wu,Yu-Fang Liu,Jian-Bin Chao,Zhen-Kang Wen Org. Chem. Front. 2021 8 6427
-
Kavitha Swaminathan,S. Mathan Kumar,Dahn L. Clemens,Aparajita Dey Toxicol. Res. 2013 2 245